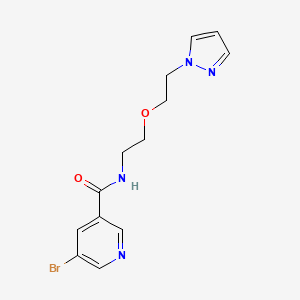

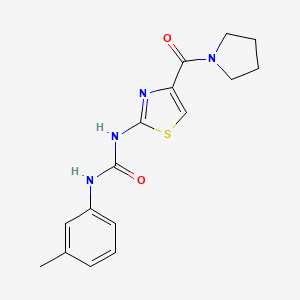

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

Pyrazole derivatives have been used in various chemical reactions. For example, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in Heck coupling reactions .Applications De Recherche Scientifique

Green Synthesis Approaches

Researchers have developed efficient and environmentally friendly synthesis methods for pyrazole derivatives. For example, an approach for synthesizing tetrahydrobenzo[b]pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media has been described, emphasizing the importance of green chemistry principles in the synthesis of complex molecules (Jin et al., 2004).

Anticancer and Anti-HCV Activities

Celecoxib derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, specific compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Pharmacological Screening

A study on novel 5-functionalized-pyrazoles highlighted the synthesis and characterization of compounds with significant antimicrobial and antidiabetic activity, demonstrating the versatility of pyrazole derivatives in developing new pharmacological agents (Doddaramappa et al., 2015).

Ethylene Biosynthesis Inhibition

Research into the inhibition of ethylene biosynthesis by pyrazinamide and its derivatives, including pyrazole-related compounds, opens avenues for agricultural applications, particularly in reducing postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).

Material Science Applications

Chemically modified polymers using pyrazole derivatives have been explored for their potential in creating water-soluble brush polymers and polyelectrolyte copolymers, which could have applications in stabilizing heterophase polymerizations and as ionic conductors (Yuan et al., 2011).

Mécanisme D'action

Target of Action

Compounds containing the 1h-pyrazol-1-yl moiety have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Compounds containing the 1h-pyrazol-1-yl moiety have been known to exhibit a broad range of biological activities .

Propriétés

IUPAC Name |

5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPTVJMWKHBXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)